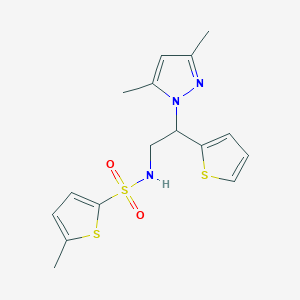
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-5-methylthiophene-2-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-5-methylthiophene-2-sulfonamide is a useful research compound. Its molecular formula is C16H19N3O2S3 and its molecular weight is 381.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-5-methylthiophene-2-sulfonamide is a complex organic compound notable for its diverse biological activities. This article delves into its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant studies and data.
Chemical Structure and Properties
The compound features a distinctive structure characterized by:
- Pyrazole Ring : Known for its pharmacological significance.
- Thiophene Ring : Contributes to the compound's electronic properties.
- Sulfonamide Group : Enhances solubility and biological activity.
The molecular formula is C15H22N4O3S, with a molecular weight of approximately 342.49 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. It is hypothesized that the presence of the pyrazole and thiophene rings allows for:
- Hydrophobic Interactions : Enhancing binding affinity to target proteins.
- π-π Stacking Interactions : Facilitating interactions with nucleic acids or proteins.
Antimicrobial Activity
Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For example, studies have shown that related pyrazole derivatives demonstrate:
- Minimum Inhibitory Concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
Table 1 summarizes the antimicrobial activity of similar compounds:
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| 7b | 0.22 | Staphylococcus aureus |
| 5a | 0.25 | Escherichia coli |
| 10 | 0.30 | Pseudomonas aeruginosa |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has also been explored. Pyrazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation:
- Selectivity Index : Some derivatives exhibit a COX-2 selectivity index significantly higher than standard anti-inflammatory drugs like diclofenac .
Table 2 presents findings on anti-inflammatory activity:
| Compound | COX-2 Inhibition (%) | Reference Drug Inhibition (%) |
|---|---|---|
| 150a | 62 | 22 |
| 150b | 71 | 22 |
| 150c | 65 | 22 |
Case Studies
- Antibacterial Efficacy : A study evaluated the efficacy of various pyrazole derivatives against multi-drug resistant bacteria, revealing that compounds similar to this compound showed promising results in inhibiting biofilm formation .
- Cancer Cell Lines : Another research effort focused on the anticancer properties of pyrazole derivatives, demonstrating selective cytotoxicity against several human cancer cell lines (e.g., HCT116, A549). The results indicated that these compounds could induce apoptosis in cancer cells while sparing normal cells .
特性
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-2-ylethyl]-5-methylthiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S3/c1-11-9-12(2)19(18-11)14(15-5-4-8-22-15)10-17-24(20,21)16-7-6-13(3)23-16/h4-9,14,17H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOWGVDATFHGSDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NCC(C2=CC=CS2)N3C(=CC(=N3)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














